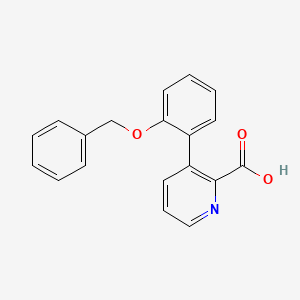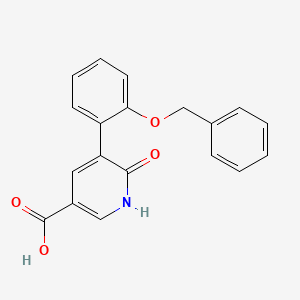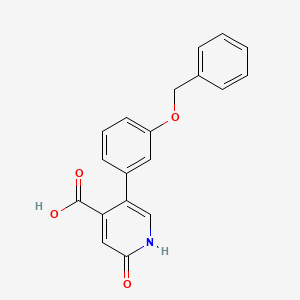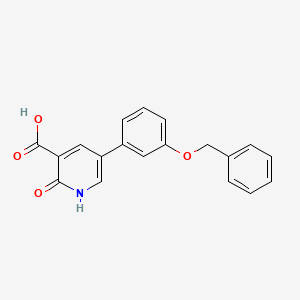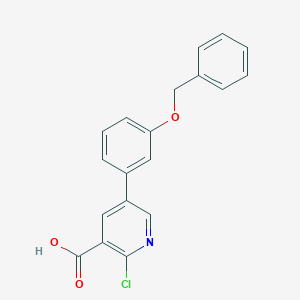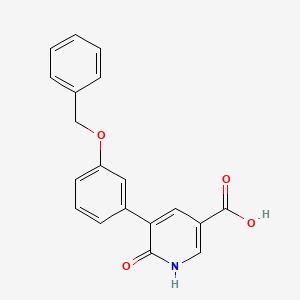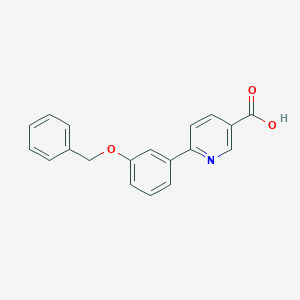
6-(3-Benzyloxyphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Benzyloxyphenyl)nicotinic acid, 95% (6-BPA) is an organic compound belonging to the class of nicotinic acids. It is a white crystalline solid, soluble in water and other organic solvents. 6-BPA has a wide range of applications in scientific research and has been extensively studied in the fields of biochemistry, physiology and pharmacology.
Applications De Recherche Scientifique
6-(3-Benzyloxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a tool for studying the effect of nicotinic acid on cell membranes, as well as for studying the binding of nicotinic acid to proteins. It has also been used in studies of the metabolism of nicotinic acid and its derivatives. 6-(3-Benzyloxyphenyl)nicotinic acid, 95% has also been used in studies of the pharmacology of nicotinic acid and its derivatives, as well as in studies of the mechanism of action of nicotinic acid.
Mécanisme D'action
The mechanism of action of 6-(3-Benzyloxyphenyl)nicotinic acid, 95% is not fully understood. It is believed that 6-(3-Benzyloxyphenyl)nicotinic acid, 95% binds to nicotinic acid receptors in the cell membrane, which then activates a series of intracellular signaling pathways. These pathways are believed to be involved in the regulation of various physiological processes, such as the release of hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Benzyloxyphenyl)nicotinic acid, 95% have been studied in a number of animal models. Studies have shown that 6-(3-Benzyloxyphenyl)nicotinic acid, 95% has the ability to increase levels of nicotinic acid and its derivatives in the body, as well as to modulate the activity of nicotinic acid receptors. In addition, 6-(3-Benzyloxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(3-Benzyloxyphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it has a high purity level. In addition, 6-(3-Benzyloxyphenyl)nicotinic acid, 95% is highly soluble in water and other organic solvents, making it easy to work with. The main limitation of 6-(3-Benzyloxyphenyl)nicotinic acid, 95% is that it is not very stable, and it can easily degrade in the presence of light or heat.
Orientations Futures
The potential future directions for 6-(3-Benzyloxyphenyl)nicotinic acid, 95% research include further studies of its mechanism of action and its effects on various physiological processes. In addition, further studies are needed to explore the potential therapeutic uses of 6-(3-Benzyloxyphenyl)nicotinic acid, 95%, such as its use in the treatment of inflammatory diseases and metabolic disorders. Finally, further studies are needed to explore the potential of 6-(3-Benzyloxyphenyl)nicotinic acid, 95% as a drug delivery system.
Méthodes De Synthèse
The synthesis of 6-(3-Benzyloxyphenyl)nicotinic acid, 95% involves a multi-step process. The first step involves the reaction of 3-benzyloxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide to form the intermediate 3-benzyloxybenzylhydroxylamine hydrochloride. This intermediate is then reacted with acetic anhydride in the presence of sodium acetate to form the compound 6-(3-Benzyloxyphenyl)nicotinic acid, 95%. This method has been demonstrated to produce 6-(3-Benzyloxyphenyl)nicotinic acid, 95% with a purity of 95%.
Propriétés
IUPAC Name |
6-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)16-9-10-18(20-12-16)15-7-4-8-17(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMYOJNFOEMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688423 |
Source


|
| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258626-45-7 |
Source


|
| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



